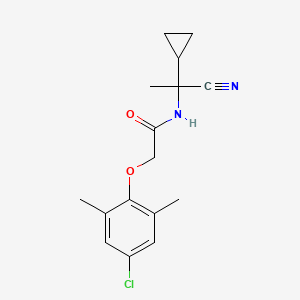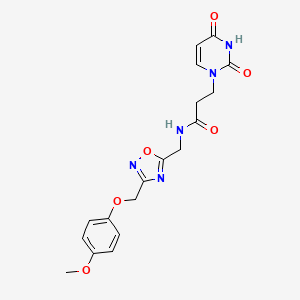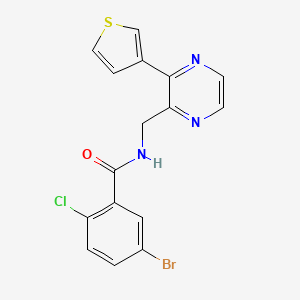
2-(4-chloro-2,6-dimethylphenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2,6-dimethylphenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide, commonly known as "CCPA," is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCPA belongs to the family of phenoxyacetamide derivatives, which are known to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-proliferative effects.
Wirkmechanismus
The exact mechanism of action of CCPA is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in cell growth, proliferation, and apoptosis. CCPA has been shown to inhibit the activity of several enzymes, including protein kinase C, which is involved in cell signaling and regulation of gene expression.
Biochemical and Physiological Effects:
CCPA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-proliferative effects. It has also been shown to reduce oxidative stress and inflammation, which are known to play a crucial role in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CCPA has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal candidate for drug screening studies. However, CCPA also has several limitations, including its low solubility and stability, which can make it difficult to handle and store.
Zukünftige Richtungen
There are several future directions for CCPA research, including investigating its potential therapeutic applications in other diseases, such as diabetes and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of CCPA and its potential side effects. Finally, the development of novel analogs of CCPA could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
CCPA can be synthesized through a multistep process involving the reaction of 4-chloro-2,6-dimethylphenol with ethyl chloroformate to form 2-(4-chloro-2,6-dimethylphenoxy)ethyl chloroformate. This intermediate is then reacted with cyclopropylamine to produce 2-(4-chloro-2,6-dimethylphenoxy)-N-(cyclopropyl)ethyl carbamate, which is subsequently treated with cyanogen bromide to yield CCPA.
Wissenschaftliche Forschungsanwendungen
CCPA has been extensively studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, CCPA has been shown to exhibit potent anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In cardiovascular disease, CCPA has been investigated for its ability to reduce oxidative stress and inflammation, which are known to play a crucial role in the pathogenesis of cardiovascular diseases. In neurological disorders, CCPA has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-(4-chloro-2,6-dimethylphenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-10-6-13(17)7-11(2)15(10)21-8-14(20)19-16(3,9-18)12-4-5-12/h6-7,12H,4-5,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPGNYQKBPVBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(C)(C#N)C2CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2826188.png)
![3-(phenylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2826189.png)
![2-(3-Bromophenyl)-1-[(3-methylphenyl)methyl]benzimidazole](/img/structure/B2826190.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2826193.png)
![2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2826194.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2826195.png)

![N-[(6-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]prop-2-enamide](/img/structure/B2826200.png)
![4-[4-(4-Chlorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2826201.png)

![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2826208.png)